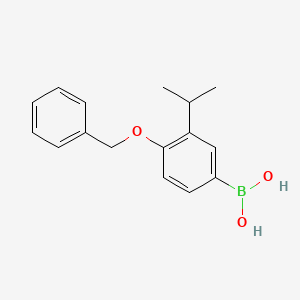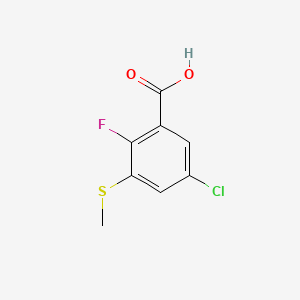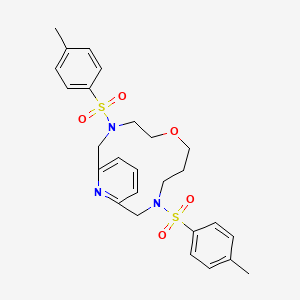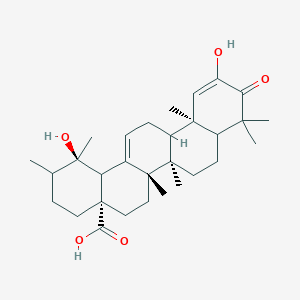
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and one carbon-based substituent. This particular compound features a benzyloxy group and an isopropyl group attached to a phenyl ring, which is further connected to a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-isopropylphenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the corresponding aryl halide, such as (4-(benzyloxy)-3-isopropylphenyl) bromide.
Borylation Reaction: The aryl halide undergoes a borylation reaction with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is crucial for cost-effective and sustainable industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Sodium borohydride
Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., THF)
Major Products
Oxidation: Phenols
Reduction: Hydrocarbons
Substitution: Biaryl compounds
Wissenschaftliche Forschungsanwendungen
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(Benzyloxy)-3-isopropylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boron atom in the boronic acid moiety acts as a Lewis acid, facilitating the formation of boronate esters with diols. This interaction is crucial for the compound’s role in sensing and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3,5-Dichlorophenylboronic acid
Uniqueness
(4-(Benzyloxy)-3-isopropylphenyl)boronic acid is unique due to the presence of both benzyloxy and isopropyl groups on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions. The benzyloxy group can act as an electron-donating group, while the isopropyl group can provide steric hindrance, affecting the compound’s behavior in various applications .
Eigenschaften
Molekularformel |
C16H19BO3 |
|---|---|
Molekulargewicht |
270.1 g/mol |
IUPAC-Name |
(4-phenylmethoxy-3-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H19BO3/c1-12(2)15-10-14(17(18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12,18-19H,11H2,1-2H3 |
InChI-Schlüssel |
XUERJFXWUCDPEF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)

![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)

![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)
![4-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018825.png)
